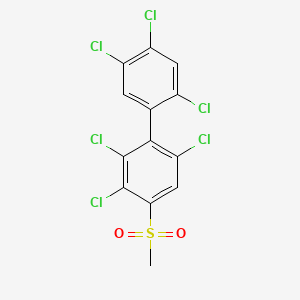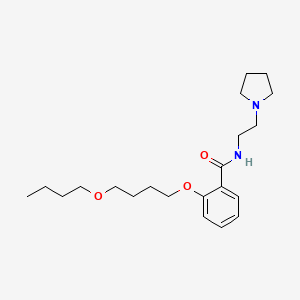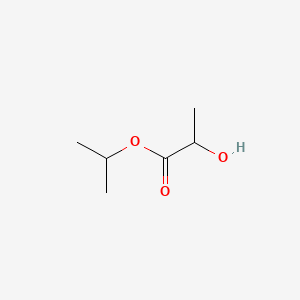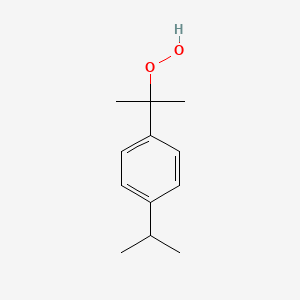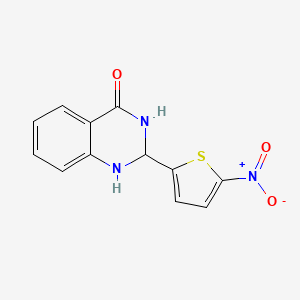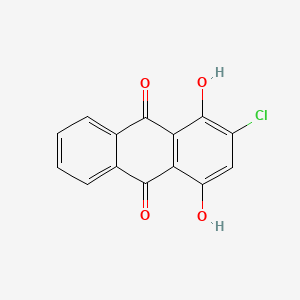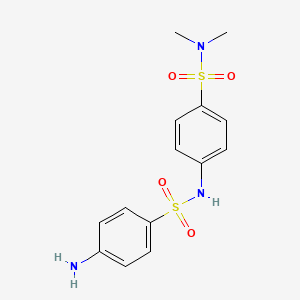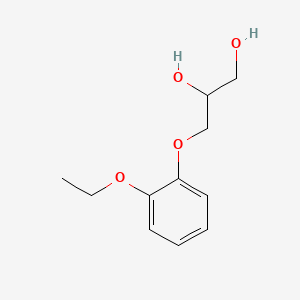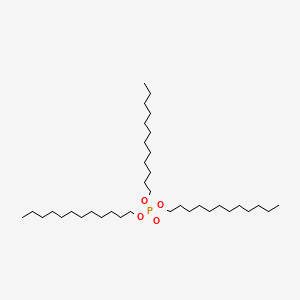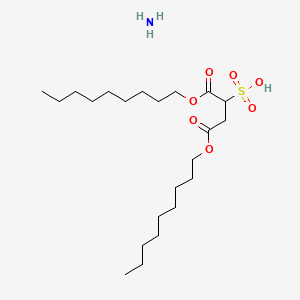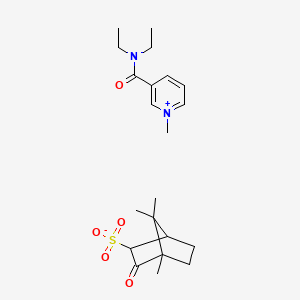
Camphotamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camphotamide is a compound with the chemical formula C21H32N2O5S . It is known for its central nervous system stimulant properties. The compound is a derivative of camphor and is used in various pharmaceutical applications due to its unique chemical structure and biological activity .
Preparation Methods
Camphotamide can be synthesized through the condensation of equimolar amounts of camphorsulfonic acid and N-methylnikethamide . Another method involves reacting nicotinic acid with methyl camphorsulfonate and treating it with diethylamine . These methods highlight the versatility in the synthesis of this compound, allowing for different approaches depending on the desired yield and purity.
Chemical Reactions Analysis
Camphotamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Common reagents used in these reactions include thionyl chloride for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Camphotamide has several scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Mechanism of Action
Camphotamide exerts its effects by modulating the activity of neurotransmitters in the brain. It increases the concentration of monoamines such as dopamine, noradrenaline, and serotonin in the synaptic cleft by serving as a substrate for monoamine transporters . This leads to enhanced neurotransmission and stimulation of the central nervous system .
Comparison with Similar Compounds
Camphotamide is similar to other central nervous system stimulants such as amphetamine and methamphetamine. it has unique structural features that differentiate it from these compounds. For example, this compound contains a camphor-derived moiety, which is not present in amphetamine or methamphetamine . This structural difference contributes to its distinct pharmacological profile and potential therapeutic applications .
Similar compounds include:
Amphetamine: A central nervous system stimulant used to treat ADHD and narcolepsy.
Methamphetamine: A potent central nervous system stimulant with high potential for abuse.
Methylphenidate: Another stimulant used in the treatment of ADHD.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
4876-45-3 |
|---|---|
Molecular Formula |
C21H32N2O5S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate |
InChI |
InChI=1S/C11H17N2O.C10H16O4S/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-9H,4-5H2,1-3H3;6-7H,4-5H2,1-3H3,(H,12,13,14)/q+1;/p-1 |
InChI Key |
QPHACUMLBDXKIF-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.CC1(C2CCC1(C(=O)C2S(=O)(=O)[O-])C)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.CC1(C2CCC1(C(=O)C2S(=O)(=O)[O-])C)C |
| 4876-45-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Bis{[(tert-butylperoxy)carbonyl]oxy}hexane](/img/structure/B1615170.png)
